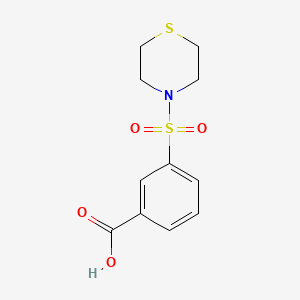

3-(Thiomorpholinosulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Thiomorpholinosulfonyl)benzoic acid is an organic compound with the molecular formula C11H13NO4S2 . It is a complex compound that can be used in various chemical reactions .

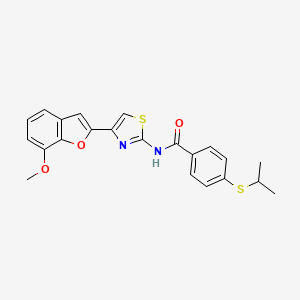

Molecular Structure Analysis

The molecular structure of 3-(Thiomorpholinosulfonyl)benzoic acid consists of a benzoic acid molecule with a thiomorpholinosulfonyl group attached . The exact structure can be determined using various spectroscopic techniques .

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry and Drug Design

Benzoic acid derivatives, including thiomorpholine and thiomorpholine 1,1-dioxide moieties, are critical in medicinal chemistry research. Compounds featuring these structures have advanced into human clinical trials, showcasing their potential in drug development. Bridged bicyclic thiomorpholines, for example, have shown interesting biological profiles, indicating their utility as novel bicyclic thiomorpholine building blocks for the synthesis of therapeutics (Walker & Rogier, 2013).

Role in Molecular Electronics

Asymmetrical molecules like dihydroxy(4-thiomorpholinomethyl)benzoic acid exhibit significant potential in molecular electronics. The ability of these molecules to self-assemble on surfaces, forming highly ordered monolayers, alongside their diode-like characteristics due to intrinsic electronic properties, positions them as functional units in electronic devices. This aspect highlights the relevance of benzoic acid derivatives in the development of molecular electronics (Lennartz et al., 2011).

Environmental and Analytical Chemistry

Benzoic acid and its derivatives are extensively studied for their occurrence, uses, and effects on the environment. Their widespread presence in water, soil, and air due to their use as preservatives and additives in various products underscores the need for continued research into their environmental impact and the development of analytical methods for their detection (del Olmo, Calzada, & Nuñez, 2017).

Synthesis and Chemical Reactivity

The synthesis of novel ester/hybrid derivatives of benzoic acid and their testing for potential activities, such as antibacterial properties, indicates the chemical versatility and reactivity of benzoic acid derivatives. This versatility is essential for generating potent chemotherapeutic agents and exploring new drug candidates (Satpute, Gangan, & Shastri, 2018).

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives often have antimicrobial properties . They may target enzymes involved in essential biochemical pathways of microorganisms .

Mode of Action

Benzoic acid derivatives are known to interfere with microbial metabolism, often by inhibiting key enzymes . This can lead to the disruption of essential biochemical processes, resulting in the inhibition of microbial growth .

Biochemical Pathways

For instance, they can inhibit the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in microorganisms .

Result of Action

Benzoic acid derivatives are generally known for their antimicrobial properties . They can inhibit the growth of various microorganisms, potentially leading to their death .

Eigenschaften

IUPAC Name |

3-thiomorpholin-4-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S2/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVPSZDSRMCTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiomorpholinosulfonyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2835183.png)

![Benzyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2835185.png)

![7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2835186.png)

![methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2835187.png)

![3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2835189.png)

![3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B2835190.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2835193.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2835194.png)

![Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835198.png)